molecular formula C10H18O B1242025 trans-Rose oxide CAS No. 876-18-6

trans-Rose oxide

Cat. No. B1242025
CAS RN: 876-18-6
M. Wt: 154.25 g/mol
InChI Key: CZCBTSFUTPZVKJ-ZJUUUORDSA-N
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Description

Trans-Rose oxide is a natural compound that is found in various plants, such as rose petals and geraniums. It is a bicyclic monoterpene oxide that has a unique chemical structure, which makes it an interesting subject for scientific research. Trans-Rose oxide has been studied for its potential applications in various fields, including fragrance and flavor industries, as well as in medicinal and therapeutic uses.

Scientific Research Applications

Biotransformation and Production

  • Biotransformation with Fungi

    The study by Miyazawa, Yokote, and Kameoka (1995) explored the biotransformation of trans-rose oxide using the fungus Aspergillus niger. This process resulted in the conversion of trans-rose oxide into primary alcohol (9-hydroxy-7E-rose oxide) and further into 8-carboxylic acid of the parent rose oxide (Miyazawa, Yokote, & Kameoka, 1995).

  • Synthetic Production from β-Citronellol

    Dwivedi et al. (2018) developed a novel method for the synthesis of rose oxide stereoisomers, predominantly cis-rose oxide, from β-citronellol using iodosylbenzene. This method provides a scalable and cost-effective alternative for rose oxide production (Dwivedi et al., 2018).

Analytical and Quality Control Applications

  • Enantioselective Analysis in Essential Oils: Kreis and Mosandl (1992) utilized enantioselective multidimensional gas chromatography for the chirality evaluation of trans-rose oxides in Bulgarian and Turkish rose oils, indicating its importance in authenticity control of rose oils (Kreis & Mosandl, 1992).

Metabolism and Biogenesis

  • Metabolism in Human Liver Microsomes

    Nakahashi et al. (2015) investigated the in vitro metabolism of trans-rose oxide using human liver microsomes, identifying CYP2B6 and CYP2C19 as primary enzymes catalyzing its metabolism (Nakahashi et al., 2015).

  • Biogenesis in Pelargonium Graveolens

    Wüst, Beck, and Mosandl (1999) studied the conversion of citronellyl diphosphate and citronellyl beta-D-glucoside into cis-/trans-rose oxide in Pelargonium graveolens, contributing to understanding the biogenesis of rose oxide in plants (Wüst, Beck, & Mosandl, 1999).

Potential Applications in Plant Growth and Preservation

  • Use of Graphene Oxide in Extending Vase Life of Flowers: He et al. (2018) found that the application of graphene oxide (GO) can extend the vase life of cut flowers, including roses. GO acts as a germicide, inhibiting microbial growth and improving water uptake in cut roses (He et al., 2018).

properties

IUPAC Name

(2R,4R)-4-methyl-2-(2-methylprop-1-enyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCBTSFUTPZVKJ-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@H](C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017545
Record name trans-(-)-Rose oxide
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Rose oxide

CAS RN

5258-11-7, 876-18-6
Record name (-)-trans-Rose oxide
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Record name (±)-trans-Rose oxide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Rose oxide, trans-(+-)-
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Record name Rose oxide, trans-(-)-
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Record name trans-(-)-Rose oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4R)-rel
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Record name ROSE OXIDE, TRANS-(±)-
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Record name ROSE OXIDE, TRANS-(-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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